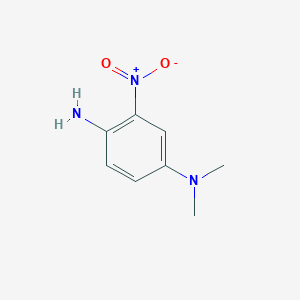

4-Amino-N,N-dimethyl-3-nitroaniline

Cat. No. B036144

M. Wt: 181.19 g/mol

InChI Key: COWGRITUYIECBW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07674795B2

Procedure details

In a 20 ml single-necked flask, introduce successively, under an argon atmosphere, 23 mg of N4,N4-dimethylbenzene-1,2,4-triamine, which can be obtained by catalytic hydrogenation of N4,N4-dimethyl-2-nitrobenzene-1,4-diamine in the presence of 10% palladium-on-charcoal under an initial hydrogen pressure of 5 bar at 20° C., 53 mg of (4-formyl-9H -fluoren-9(R,S)-yl)amide of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, prepared as in stage 6 of Example 234, and 24 mg of ferric chloride and 2 ml of dimethylformamide. After stirring for 3 h at 20° C., concentrate the solution under reduced pressure, and then take up the residue obtained in 4 ml of water. After draining of the insoluble material formed on a porous plate, washing with 2 ml of ethyl acetate and air-drying, in this way we obtain 41 mg of [4-(6-dimethylamino-1H-benzimidazol-2-yl)-9H-fluoren-9(R,S)-yl]amide of 1H-pyrrolo[2,3-b]-pyridine-4-carboxylic acid, in the form of a violet powder with the following characteristics:

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]([CH3:13])[C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[C:5]([N+:10]([O-])=O)[CH:4]=1>[Pd]>[CH3:1][N:2]([CH3:13])[C:3]1[CH:4]=[C:5]([NH2:10])[C:6]([NH2:9])=[CH:7][CH:8]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC(=C(C=C1)N)[N+](=O)[O-])C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In a 20 ml single-necked flask, introduce successively, under an argon atmosphere

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C=1C=C(C(=CC1)N)N)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 23 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |